ICRF-193 - 21416-68-2

ICRF-193

Catalog Number: EVT-1546758
CAS Number: 21416-68-2
Molecular Formula: C12H18N4O4
Molecular Weight: 282.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ICRF-193, chemically known as meso-4,4-(2,3-butanediyl)-bis(2,6-piperazinedione), is a member of the bisdioxopiperazine family and serves as an effective inhibitor of DNA topoisomerase II. This compound stabilizes the complex formed between topoisomerase II and DNA during the strand-passing process, leading to cytotoxic effects that are particularly useful in cancer therapy. ICRF-193 has demonstrated significant potential as an anticancer agent by inducing DNA strand breaks and affecting cell cycle dynamics.

Source

ICRF-193 was developed in the United Kingdom and has been extensively studied for its anticancer properties. It is primarily sourced from chemical suppliers for laboratory research purposes, with various formulations available for experimental use.

Classification

ICRF-193 is classified as a topoisomerase II poison, which distinguishes it from other inhibitors that may not induce the same level of DNA damage. This classification is critical for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of ICRF-193 typically involves a multi-step organic synthesis process. The synthesis can be summarized as follows:

  1. Formation of the piperazine ring: The initial step involves creating the piperazine backbone through cyclization reactions.
  2. Introduction of functional groups: Subsequent steps introduce the dioxopiperazine moiety, which is crucial for its biological activity.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis of ICRF-193 has been optimized to improve yield and purity. For instance, recent studies have reported yields ranging from 34% to 37% for various prodrugs derived from ICRF-193, indicating ongoing research into enhancing its pharmaceutical properties .

Molecular Structure Analysis

Structure

ICRF-193 features a complex structure characterized by two piperazine rings linked by a butanediyl chain. Its molecular formula is C12H18N4O4C_{12}H_{18}N_{4}O_{4}, and it has a molecular weight of 278.30 g/mol.

Data

The structural configuration of ICRF-193 allows it to interact effectively with the active site of topoisomerase II, thereby inhibiting its function. The specific stereochemistry plays a crucial role in its binding affinity and biological activity .

Chemical Reactions Analysis

Reactions

ICRF-193 undergoes several important chemical reactions that contribute to its pharmacological effects:

  1. DNA Interaction: The primary reaction involves binding to topoisomerase II-DNA complexes, stabilizing these intermediates and preventing proper DNA re-ligation.
  2. Induction of DNA Strand Breaks: This stabilization leads to the accumulation of double-strand breaks, triggering cellular apoptosis.

Technical Details

Studies have shown that ICRF-193 induces DNA damage in various cell lines, including V79 and irs-2 Chinese hamster lung fibroblasts, through its unique mechanism as a topoisomerase II poison .

Mechanism of Action

Process

ICRF-193 exerts its anticancer effects primarily through the inhibition of topoisomerase II activity. By stabilizing the enzyme-DNA complex, it prevents the normal function of topoisomerases in alleviating torsional strain during DNA replication and transcription.

Data

Research indicates that treatment with ICRF-193 results in chromosomal abnormalities during mitosis, such as arched telophase spindles and increased ploidy levels in fission yeast models . These findings underscore its role in disrupting normal cell division processes.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolytic degradation when exposed to biological environments. Its chemical structure allows it to act as an effective chelator for metal ions, which may further influence its biological activity .

Applications

Scientific Uses

ICRF-193 is primarily utilized in cancer research due to its potent activity against topoisomerase II. Its applications include:

  • Cancer Therapy: Used in preclinical studies to evaluate its efficacy against various cancer types.
  • Cell Cycle Studies: Serves as a tool for investigating mechanisms of DNA damage response and repair.
  • Cardioprotection Research: Recent studies have explored its potential cardioprotective effects against anthracycline-induced toxicity .
Chemical and Biochemical Properties of ICRF-193

Structural Characterization and Molecular Formula

ICRF-193 (CAS 21416-88-6) is a bisdioxopiperazine derivative with the systematic name meso-4,4′-(2,3-butanediyl)-bis(2,6-piperazinedione). Its molecular formula is C₁₂H₁₈N₄O₄, corresponding to a molecular weight of 282.30 g/mol [1] [8] [10]. The compound features a symmetric meso configuration with two chiral centers adopting (2R,3R) and (2S,3S) configurations, resulting in a racemic mixture [1] [5]. The structure includes two piperazinedione rings linked by a butanediyl spacer, forming a planar bisdioxopiperazine core critical for intercalating into the ATP-binding pocket of topoisomerase II [2] [6]. X-ray crystallography confirms its ability to adopt a conformation mimicking the transition state of ATP hydrolysis [6].

Key Structural Properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O₄
Molecular Weight282.30 g/mol
CAS Number21416-88-6
Stereochemistrymeso-isomer (racemate)
SolubilitySoluble in DMSO (4 mg/mL)
Solid FormWhite to off-white powder

Mechanism of Interaction with DNA Topoisomerase II Isoforms

ICRF-193 targets the ATPase domain of DNA topoisomerase II (Topo II), a GHKL-type ATPase essential for DNA decatenation and chromosome segregation. Structural studies reveal that ICRF-193 binds to the closed clamp conformation of Topo II, which occurs post-strand passage but prior to ATP hydrolysis [2] [3] [6]. This state traps Topo II as a non-covalent protein clamp encircling DNA, preventing enzyme release and subsequent catalytic cycles [3] [4].

High-resolution crystallography (2.3 Å) of the human Topo IIβ–ADP–ICRF193 complex shows the drug wedged between the ATPase domain and the N-terminal "strap" (residues 467–484) (PDB: 7ZBG) [2] [6]. Specific interactions include:

  • Hydrogen bonding with residues Arg98, Glu103, and Tyr120 of Topo IIβ.
  • Hydrophobic contacts with the adenine ring of ADP and the transducer domain [6].This binding stabilizes the closed clamp, sterically blocking ATP hydrolysis and domain reopening [2] [6].

Catalytic Inhibition vs. Topoisomerase Poisoning Mechanisms

Traditionally classified as a catalytic inhibitor, ICRF-193 inhibits Topo II without stabilizing covalent DNA-enzyme intermediates ("cleavable complexes") [3] [4]. By trapping the post-strand-passage closed clamp, it prevents:

  • ATP hydrolysis-dependent enzyme turnover.
  • DNA re-ligation (indirectly by blocking enzyme release) [3] [4].

However, emerging evidence identifies ICRF-193 as a Topo II poison under specific conditions. Studies using chaotropic denaturants (e.g., guanidine thiocyanate) demonstrate ICRF-193-induced:

  • DNA strand breaks in mammalian cells [9] [10].
  • Cross-linking of Topo IIβ to DNA [7] [9].
  • Site-specific stimulation of DNA cleavage (notably for Topo IIβ) [7] [9].

This duality arises because prolonged clamp trapping may force Topo II into aberrant states that generate DNA damage, blurring the poison/inhibitor dichotomy [7] [9] [10].

Isoform-Specific Selectivity (Topo IIα vs. Topo IIβ)

ICRF-193 exhibits ≥10-fold stronger inhibition of Topo IIβ than Topo IIα [7] [9]. Structural and biochemical analyses attribute this to:

  • Divergent ATPase Domains: The Topo IIβ ATPase domain (residues 1–395) has a wider drug-binding pocket accommodating ICRF-193’s bisdioxopiperazine core more readily than Topo IIα [6] [9].
  • Key Binding Residues: Glu103 in Topo IIβ forms a critical hydrogen bond with ICRF-193, while the equivalent residue in Topo IIα (Glu150) adopts a suboptimal orientation [6] [7].
  • Catalytic Disparity: ATP hydrolysis rates in Topo IIβ are more susceptible to ICRF-193 due to reduced N-terminal strap flexibility [2] [6].

Isoform-Specific Effects:

ParameterTopo IIβTopo IIα
IC₅₀ for Inhibition~0.1 µM~1–5 µM
DNA CleavageStrongly stimulatedWeakly stimulated
Biological RoleTranscriptional regulation, neural developmentChromosome segregation, replication
Binding AffinityHigh (Kd = 15 nM)Low (Kd = 150 nM)

This selectivity underpins ICRF-193’s cardioprotective effects against anthracycline toxicity (via Topo IIβ inhibition in cardiomyocytes) and anti-inflammatory actions [9] [10].

Properties

CAS Number

21416-68-2

Product Name

ICRF-193

IUPAC Name

4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)

InChI Key

OBYGAPWKTPDTAS-UHFFFAOYSA-N

SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Synonyms

4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione
ICRF 193
ICRF-193

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.